molecular formula C23H19N3O6S B2887208 8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 946226-56-8

8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2887208
CAS No.: 946226-56-8
M. Wt: 465.48
InChI Key: SSSYSTKKFUQNNL-UHFFFAOYSA-N
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Description

The compound 8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-based carboxamide derivative. Its structure features:

  • An 8-ethoxy substituent on the chromene ring, enhancing lipophilicity.
  • A carboxamide linkage to a phenyl ring substituted with a 6-methanesulfonylpyridazine moiety, which may confer selectivity toward sulfonyl-sensitive biological targets.

Properties

IUPAC Name

8-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S/c1-3-31-19-9-5-7-15-13-17(23(28)32-21(15)19)22(27)24-16-8-4-6-14(12-16)18-10-11-20(26-25-18)33(2,29)30/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSYSTKKFUQNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazinyl Group: This step may involve the coupling of a pyridazinyl derivative with the chromene core using palladium-catalyzed cross-coupling reactions.

    Addition of the Methylsulfonyl Group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.

    Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene Carboxamides with Varying Substituents

Compound A : 6-Chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o)
  • Key Differences :
    • Substituent : 6-chloro on chromene vs. 8-ethoxy in the target compound.
    • Amide Side Chain : Complex peptidomimetic chain vs. methanesulfonylpyridazine-linked phenyl.
  • The peptidomimetic chain in 18o may target proteases or protein-protein interactions, whereas the methanesulfonylpyridazine group in the target compound suggests kinase or sulfotransferase affinity.
Compound B : 8-Ethoxy-7-methoxy-2-oxo-N-(4-{[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl}phenyl)-2H-chromene-3-carboxamide
  • Key Differences: Substituents: Dual ethoxy and methoxy groups on chromene vs. single ethoxy in the target. Amide Attachment: Oxazolidinone-substituted phenyl vs. methanesulfonylpyridazine-phenyl.
  • Implications: Additional methoxy in Compound B may reduce metabolic clearance but increase steric hindrance.

Pyridazine-Containing Derivatives

Compound C : 5-Methoxy-3-[3-oxo-2-(1-methoxy-2-propyl)-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine
  • Key Differences :
    • Core Structure : Pyrazolopyridine vs. chromene.
    • Pyridazine Substituent : 3-oxo with a methoxypropyl group vs. methanesulfonyl in the target.
  • Implications: The pyrazolopyridine core may enhance planar stacking interactions with nucleic acids or kinases. Methanesulfonyl in the target compound could improve solubility and target binding compared to non-sulfonated pyridazines.

Data Table: Structural and Functional Comparison

Compound Name & ID Core Structure Chromene Substituents Amide-Linked Group Potential Target/Activity
Target Compound Chromene 8-ethoxy 6-methanesulfonylpyridazine-phenyl Kinases, sulfotransferases
Compound A (18o) Chromene 6-chloro Peptidomimetic chain Proteases, PPIs
Compound B Chromene 8-ethoxy, 7-methoxy Oxazolidinone-phenyl Antibacterial agents
Compound C Pyrazolopyridine N/A Methoxypropyl-dihydropyridazine Kinases, nucleic acid interactions

Research Findings and Hypotheses

  • Lipophilicity : The 8-ethoxy group in the target compound likely increases membrane permeability compared to chloro (Compound A) or methoxy (Compound B) substituents.
  • Target Selectivity: Methanesulfonylpyridazine may enhance binding to ATP pockets in kinases, whereas oxazolidinone (Compound B) or peptidomimetic chains (Compound A) suggest divergent mechanisms.
  • Metabolic Stability : Bulkier substituents (e.g., methanesulfonyl) could reduce CYP450-mediated metabolism relative to smaller groups like methoxy.

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